molecular formula C24H17BrO5 B15109481 benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B15109481
M. Wt: 465.3 g/mol
InChI Key: POHFMFJYRUQHHS-UUYOSTAYSA-N
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Description

This compound (C₁₇H₁₀BrO₅; molecular weight: 374.166 g/mol) features a benzofuran core substituted with a 3-bromobenzylidene group and a benzyl acetate moiety. The Z-configuration of the exocyclic double bond is critical for maintaining its stereochemical integrity, which influences biological interactions . Its ChemSpider ID is 5900041, and its single-isotope mass is 372.971709 .

Properties

Molecular Formula

C24H17BrO5

Molecular Weight

465.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H17BrO5/c25-18-8-4-7-17(11-18)12-22-24(27)20-10-9-19(13-21(20)30-22)28-15-23(26)29-14-16-5-2-1-3-6-16/h1-13H,14-15H2/b22-12-

InChI Key

POHFMFJYRUQHHS-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the benzofuran ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Halogen-Substituted Analogs
  • 4-Chloro Derivative (C₁₇H₁₂ClNO₄): Molecular weight: 329.73 g/mol. Predicted pKa: 15.18, suggesting lower solubility in physiological conditions compared to the bromo analog . The chloro substituent, smaller than bromo, may reduce steric hindrance but weaken electron-withdrawing effects.
  • 2-Fluoro Derivative :

    • Substitution at the 2-position (vs. 3-bromo) alters electronic distribution. Fluorine’s high electronegativity may enhance dipole interactions but reduce polarizability compared to bromine .
2.2 Methoxy-Substituted Analogs
  • 3,4,5-Trimethoxy Derivative (C₂₀H₁₈O₈): Molecular weight: 386.35 g/mol.
  • 3,4-Dimethoxy Derivative (C₂₃H₂₂O₇) :

    • Molecular weight: 446.14 g/mol.
    • The dimethoxy groups may enhance interactions with hydrophilic pockets in target proteins, such as tubulin .
2.3 Heterocyclic Analogs
  • Thiophene-Containing Derivative (C₂₃H₁₈O₅S) :

    • Molecular weight: 406.5 g/mol.
    • Sulfur in the thiophene ring increases lipophilicity (XLogP3: ~4.5), favoring membrane penetration but possibly reducing aqueous solubility .
  • 5-Methylfuran Derivative (C₂₃H₁₈O₆) :

    • Molecular weight: 390.4 g/mol.
    • The methylfuran group introduces steric bulk, which might affect binding to hydrophobic pockets in enzymes or receptors .

Structural and Physicochemical Data Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-Bromobenzylidene C₁₇H₁₀BrO₅ 374.166 High electron-withdrawing effect
4-Chloro Analog 4-Chlorobenzylidene C₁₇H₁₂ClNO₄ 329.73 Lower pKa (15.18), reduced solubility
3,4,5-Trimethoxy Analog 3,4,5-Trimethoxy C₂₀H₁₈O₈ 386.35 Enhanced polarity, H-bond donors
Thiophene Analog 3-Methylthiophen-2-yl C₂₃H₁₈O₅S 406.5 High lipophilicity (XLogP3: 4.5)
5-Methylfuran Analog 5-Methylfuran-2-yl C₂₃H₁₈O₆ 390.4 Steric bulk, moderate solubility
Compound 5a () 1-Ethyl-5-methoxyindol-3-yl C₂₃H₁₉N₂O₄ 403.41 Tubulin inhibition, anti-leukemic

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